molecular formula C9H17NO2 B6333073 tert-Butyl 2-(azetidin-1-yl)acetate CAS No. 1055268-73-9

tert-Butyl 2-(azetidin-1-yl)acetate

Cat. No. B6333073
CAS RN: 1055268-73-9
M. Wt: 171.24 g/mol
InChI Key: SVZIPAAULWNUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 2-(azetidin-1-yl)acetate” is a chemical compound with the molecular formula C9H17NO2 . Its molecular weight is 171.24 , and it has the InChI Code 1S/C9H17NO2/c1-9(2,3)12-8(11)7-10-5-4-6-10/h4-7H2,1-3H3 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-(azetidin-1-yl)acetate” consists of a tert-butyl group (C4H9) attached to an acetate group (CH2COO) which is further connected to an azetidine ring (C3H5N) .


Physical And Chemical Properties Analysis

“tert-Butyl 2-(azetidin-1-yl)acetate” has a predicted density of 1.012±0.06 g/cm3 and a predicted boiling point of 209.8±23.0 °C .

Scientific Research Applications

Enzyme Inhibitor Research

The azetidine ring in the compound can act as a mimic of the four-membered ring in penicillin, making it useful in the study of enzyme inhibitors that target penicillin-binding proteins.

Each of these applications leverages the unique chemical structure of tert-Butyl 2-(azetidin-1-yl)acetate, particularly the azetidine ring and the tert-butyl ester group, to perform specific functions in scientific research and development. The compound’s versatility and reactivity make it a valuable asset in various fields of chemistry and biotechnology .

Safety and Hazards

The safety data sheet for “tert-Butyl 2-(azetidin-1-yl)acetate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

tert-butyl 2-(azetidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-10-5-4-6-10/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZIPAAULWNUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(azetidin-1-yl)acetate

Synthesis routes and methods

Procedure details

A solution of azetidine hydrochloride (1 g, Aldrich) in a mixture of tetrahydrofuran (20 ml) and water (5 ml) was added with 2 N aqueous sodium hydroxide (10.7 ml) at 0° C., and then gradually added with tert-butyl bromoacetate (1.052 ml), and the mixture was stirred at the same temperature for 10 minutes, and further stirred at room temperature for 45 minutes. The reaction mixture was added with water and ethyl acetate, and the organic layer was separated. The aqueous layer was extracted three times with ethyl acetate, the combined organic layer was washed three times with saturated brine, and the solvent was evaporated under reduced pressure to obtain the title compound (688 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two
Quantity
1.052 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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